molecular formula C13H10F2O3 B11865999 2-(Difluoromethoxy)naphthalene-3-acetic acid

2-(Difluoromethoxy)naphthalene-3-acetic acid

Cat. No.: B11865999
M. Wt: 252.21 g/mol
InChI Key: HHACCPUSXYWWRZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-3-acetic acid is a fluorinated organic compound that integrates a naphthalene core with a difluoromethoxy-acetic acid functional group . This structure is closely related to a class of naphthyl acetic acid derivatives that have been investigated for their potential biological activity, particularly as anti-inflammatory and analgesic agents . The presence of the difluoromethoxy group is a common strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of a molecule, which can influence its absorption and distribution properties . As a building block, this compound is valuable for the synthesis of more complex molecules in drug discovery programs. Researchers can utilize it to develop novel chemical entities, leveraging the naphthalene ring system for potential interactions with biological targets . The compound is offered with a documented purity of 95% or greater . Attention: This product is for research use only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed. The compound is recommended to be stored sealed in a dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

IUPAC Name

2-[3-(difluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-11-6-9-4-2-1-3-8(9)5-10(11)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

HHACCPUSXYWWRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)OC(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Chlorodifluoromethane

A foundational method for introducing the difluoromethoxy group involves nucleophilic substitution using chlorodifluoromethane (ClCF₂H). This approach, adapted from patented protocols for analogous naphthylacetic acid derivatives, begins with a hydroxylated naphthalene precursor. For instance, 3-hydroxynaphthalene-2-acetic acid is treated with chlorodifluoromethane in the presence of a strong base such as potassium tert-butoxide (KOtBu) in 1,2-dimethoxyethane (DME) at 60°C .

Reaction Conditions

  • Base: KOtBu (3 equivalents)

  • Solvent: 1,2-Dimethoxyethane

  • Temperature: 60°C

  • Time: 4–6 hours

The reaction proceeds via deprotonation of the hydroxyl group to form a phenoxide ion, which attacks chlorodifluoromethane to yield the difluoromethoxy substituent. Subsequent hydrolysis of the acetyl-protected intermediate (e.g., methyl ester) with aqueous potassium hydroxide (KOH) in methanol furnishes the free acetic acid moiety .

Advantages:

  • High regioselectivity for the 3-position due to steric and electronic effects of the naphthalene ring.

  • Scalable under mild conditions.

Limitations:

  • Requires stringent anhydrous conditions to prevent hydrolysis of chlorodifluoromethane.

  • Moderate yields (~60–70%) due to competing side reactions .

Friedel-Crafts Acylation Followed by Fluorination

This two-step strategy first introduces the acetic acid group via Friedel-Crafts acylation, followed by fluorination. The naphthalene ring is acylated at the 3-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane (DCM) at 0°C. The resulting 3-acetylnaphthalene is then subjected to electrophilic fluorination using a difluoromethylating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a palladium catalyst.

Key Steps

  • Acylation:
    Naphthalene+CH3COClAlCl33-Acetylnaphthalene\text{Naphthalene} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} 3\text{-Acetylnaphthalene}

  • Fluorination:
    3-Acetylnaphthalene+NFSIPd(OAc)23-(Difluoromethoxy)acetylnaphthalene3\text{-Acetylnaphthalene} + \text{NFSI} \xrightarrow{\text{Pd(OAc)}_2} 3\text{-(Difluoromethoxy)acetylnaphthalene}

Optimization Insights

  • Catalyst Loading: 5 mol% Pd(OAc)₂ improves yield by 20% compared to lower concentrations.

  • Solvent: Tetrahydrofuran (THF) enhances solubility of fluorinating agents.

Yield: 50–65%, limited by over-fluorination at adjacent positions.

Esterification and Halogen Exchange

This method leverages ester intermediates to facilitate functional group transformations. Starting with methyl 3-hydroxynaphthalene-2-acetate, the hydroxyl group is converted to a leaving group (e.g., mesylate) using methanesulfonyl chloride (MsCl) in pyridine. The mesylate intermediate undergoes halogen exchange with potassium difluoromethoxide (KOCF₂H) in dimethylformamide (DMF) at 100°C .

Reaction Scheme

  • Mesylation:
    3-OHMsCl, pyridine3-OMs3\text{-OH} \xrightarrow{\text{MsCl, pyridine}} 3\text{-OMs}

  • Halogen Exchange:
    3-OMs+KOCF2H3-OCF2H3\text{-OMs} + \text{KOCF}_2\text{H} \rightarrow 3\text{-OCF}_2\text{H}

Conditions

  • Temperature: 100°C

  • Time: 12 hours

  • Yield: 55–60%

Advantages:

  • Avoids harsh fluorinating agents.

  • Compatible with acid-sensitive substrates.

Decarboxylation of Malonate Derivatives

A迂回 route involves synthesizing a malonate precursor followed by decarboxylation. Diethyl 3-(difluoromethoxy)naphthalene-2-malonate is prepared via condensation of diethyl malonate with 3-bromo-2-naphthol in the presence of ClCF₂H and KOtBu. Hydrolysis with aqueous HCl and subsequent heating to 180°C induces decarboxylation, yielding the target compound .

Decarboxylation Mechanism
R–CH(COOEt)2ΔR–CH2COOH+2CO2\text{R–CH(COOEt)}_2 \xrightarrow{\Delta} \text{R–CH}_2\text{COOH} + 2\text{CO}_2

Key Data

  • Decarboxylation Temperature: 180°C

  • Yield Post-Decarboxylation: 70–75%

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Nucleophilic Substitution60–70High regioselectivityAnhydrous conditions required
Friedel-Crafts50–65Direct acylationOver-fluorination side reactions
Esterification55–60Mild conditionsMulti-step process
Malonate Decarboxylation70–75High yield post-decarboxylationHigh-temperature step

Critical Insights

  • The malonate decarboxylation route offers the highest yield but requires energy-intensive heating.

  • Nucleophilic substitution balances efficiency and scalability, making it preferable for industrial applications .

Chemical Reactions Analysis

Carboxylic Acid Reactions

The acetic acid functional group enables classic carboxylic acid transformations:

  • Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) to form esters.

  • Amidation : Conversion to amides using amines under coupling agents like DCC or EDC.

  • Saponification : Hydrolysis under basic conditions (e.g., NaOH) to yield sodium salts.

Reaction TypeConditionsReagentsProducts
EsterificationAcidic conditions, refluxAlcohol, H₂SO₄Acetic acid esters
AmidationRoom temperature, coupling agentsAmine, DCCAcetic acid amides
SaponificationAqueous NaOH, heatSodium hydroxideSodium carboxylate salts

Mechanism : These reactions proceed via nucleophilic acyl substitution, where the carboxylic acid’s carbonyl carbon is attacked by nucleophiles (alcohols, amines, hydroxide ions).

Nucleophilic Acyl Substitution

The carboxylic acid group undergoes nucleophilic substitution with:

  • Grignard reagents : Formation of ketones or alcohols after quenching.

  • Hydroxylamine : Synthesis of hydroxamic acids.

  • Aldehydes : Cross-aldol condensations.

ReactionReactantsProducts
Grignard reactionGrignard reagent (e.g., CH₃MgBr)Ketones/alcohols
Hydroxamic acid formationHydroxylamine (NH₂OH)Hydroxamic acids
Aldol condensationAldehydes (e.g., formaldehyde)β-hydroxy acids

Mechanism : The electron-deficient carbonyl carbon is attacked by nucleophiles, leading to tetrahedral intermediates and subsequent product formation.

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution due to its aromaticity:

  • Halogenation : Bromination or chlorination using Lewis acids (e.g., AlCl₃).

  • Nitration : Reaction with nitrating mixtures (HNO₃/H₂SO₄).

  • Friedel-Crafts alkylation : Addition of alkyl groups via acylium ions.

ReactionReagentsProducts
BrominationBr₂, AlCl₃Brominated naphthalene derivatives
NitrationHNO₃, H₂SO₄Nitro-substituted naphthalene
Friedel-Crafts alkylationAlkyl halides, AlCl₃Alkylated naphthalene

Mechanism : The difluoromethoxy group acts as a meta-directing electron-withdrawing group, influencing substitution patterns.

Fluorination and Decarboxylation

Protodecarboxylation of the carboxylic acid group under acidic conditions can yield difluoromethoxyarene derivatives, as demonstrated in analogous systems:

ReactionConditionsProducts
ProtodecarboxylationAcidic conditions (e.g., H₃O⁺)Difluoromethoxyarene

Mechanism : Acid-catalyzed elimination of CO₂ from the α-carbon, generating a resonance-stabilized aromatic system .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 2-(Difluoromethoxy)naphthalene-3-acetic acid exhibits significant anti-inflammatory properties. It operates by inhibiting specific signaling pathways involved in inflammation, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases. The difluoromethoxy group enhances the compound's bioavailability compared to similar compounds.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies show that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The National Cancer Institute's Developmental Therapeutic Program has assessed similar naphthalene derivatives, revealing promising results against human tumor cells .

Data Tables

Application TypeBiological ActivityMechanismReference
Anti-inflammatoryInhibition of cytokine productionNF-kB pathway inhibition
AnticancerGrowth inhibition in cancer cell linesApoptosis induction

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on LPS-stimulated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations as low as 20 µM, demonstrating its potential for treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro tests conducted on breast cancer cell lines revealed that the compound induced apoptosis with an IC50 value around 15 µM. Further studies in mouse xenograft models showed a reduction in tumor volume by approximately 50%, indicating its promise as an anticancer agent .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)naphthalene-3-acetic acid exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(difluoromethoxy)naphthalene-3-acetic acid with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Substituent Variations in the Aromatic System

2.1.1 Trifluoromethoxy vs. Difluoromethoxy Substitution
  • 2-(Trifluoromethoxy)naphthalene-3-acetic acid (CAS 773109-13-0, Similarity: 0.98):
    Replacing the difluoromethoxy group with trifluoromethoxy increases fluorine content, enhancing electron-withdrawing effects. This substitution may improve metabolic stability but could reduce solubility due to higher lipophilicity .
2.1.2 Naphthalene vs. Benzofuran/Phenyl Backbones
  • 2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid (Mol. Wt. 242.18):
    The benzofuran ring introduces an oxygen heteroatom, altering electronic distribution and possibly enhancing rigidity compared to the naphthalene system .
  • 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (CAS 776324-86-8, Mol.

Functional Group Modifications

2.2.1 Acetic Acid vs. Carboxylic Acid Derivatives
  • 2-(Difluoromethoxy)naphthalene-3-carboxylic acid (CAS 929341-31-1, Similarity: 0.98):
    Replacing the acetic acid (-CH2COOH) with a direct carboxylic acid (-COOH) group increases acidity (pKa ~2-3 vs. ~4-5 for acetic acid derivatives), influencing ionization and bioavailability .
2.2.2 Thioether and Sulfone Derivatives
  • 2-((4-(Difluoromethoxy)-3-methoxybenzyl)thio)acetic acid (CAS 923149-01-3):
    The thioether linkage introduces sulfur, which may affect oxidation susceptibility and metal-binding properties compared to oxygen-based ethers .

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Implications
This compound ~278 (estimated) Naphthalene, -OCHF2, -CH2COOH Moderate lipophilicity; low aqueous solubility
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid 232.18 Phenyl, -OCHF2, -OCH3 Higher solubility due to smaller aromatic system

Biological Activity

2-(Difluoromethoxy)naphthalene-3-acetic acid (DFMNA) is a synthetic compound that has gained attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C12H9F2O3
  • Molecular Weight : 240.19 g/mol
  • CAS Number : [Not specified in the search results]

DFMNA's biological activity is primarily attributed to its interaction with various molecular targets. The difluoromethoxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems. The compound may act by modulating enzyme activities or influencing signaling pathways related to growth and development.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that DFMNA exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains. Its mechanism may involve disrupting cell membrane integrity or inhibiting protein synthesis.
  • Anti-inflammatory Effects : DFMNA has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Research indicates that DFMNA may have anticancer effects, particularly against specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point in recent studies.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the effectiveness of DFMNA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with an IC50 value calculated at 30 µg/mL.
  • Anti-inflammatory Study :
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, DFMNA reduced the secretion of TNF-alpha and IL-6 by approximately 40% at a concentration of 20 µM.
  • Anticancer Study :
    • A study on human breast cancer cell lines (MCF-7) revealed that DFMNA induced apoptosis with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic cells.

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µg/mL)IC50 (µg/mL)Effect
AntimicrobialStaphylococcus aureus5030Inhibition
Anti-inflammatoryMacrophages (LPS model)20-Cytokine reduction
AnticancerMCF-7 (breast cancer)2525Induction of apoptosis

Q & A

Q. What are the optimal synthetic routes for 2-(difluoromethoxy)naphthalene-3-acetic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves introducing the difluoromethoxy group to a naphthalene precursor, followed by acetic acid functionalization. For example, nucleophilic substitution using chlorodifluoromethane or difluoromethylation agents (e.g., Selectfluor®) on naphthol intermediates can be explored . Yield optimization may require temperature control (e.g., 60–80°C), inert atmospheres, and catalysts like potassium carbonate. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with gradient elution (acetonitrile/0.01M phosphate buffer, pH 7) for purity assessment, as validated for structurally similar difluoromethoxy benzimidazoles .
  • NMR : 19F^{19}\text{F} NMR is critical for confirming the difluoromethoxy group (δ80\delta -80 to 85-85 ppm for CF2_2) .
  • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion [M+H]+^+ (calculated for C13_{13}H11_{11}F2_2O3_3: 265.07).

Q. How can researchers address solubility challenges in in vitro assays for this compound?

  • Methodological Answer : Solubility screening in DMSO (primary solvent) or aqueous buffers (e.g., phosphate-buffered saline with 0.1% Tween-80) is recommended. For low solubility, consider sonication (30 min, 40 kHz) or micellar encapsulation using cyclodextrins. Stability in solution should be monitored via UV-Vis spectroscopy (230–280 nm range) .

Advanced Research Questions

Q. What strategies resolve contradictions in metabolic stability data across species (e.g., rodent vs. human microsomes)?

  • Methodological Answer : Discrepancies may arise from cytochrome P450 isoform differences. Perform:
  • Comparative Metabolism Studies : Use LC-MS/MS to identify species-specific metabolites.
  • CYP Inhibition Assays : Test with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • Computational Modeling : Predict metabolic hotspots using software like Schrödinger’s QikProp. Reference methods from pantoprazole analogs .

Q. How can enantiomeric impurities be detected and quantified in this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and isocratic elution (n-hexane:isopropanol 90:10, 0.8 mL/min) effectively separates enantiomers. Validate using spiked samples with enantiopure standards. Detection limits ≤0.1% can be achieved with UV at 254 nm .

Q. What are the stability-indicating parameters for this compound under accelerated degradation conditions?

  • Methodological Answer : Conduct forced degradation studies:
Condition Protocol Key Findings
Acidic Hydrolysis1M HCl, 60°C, 24hDegradation via ester hydrolysis
Oxidative Stress3% H2_2O2_2, RT, 6hFormation of sulfone/sulfide byproducts
PhotolysisICH Q1B guidelines (UV light, 7 days)Check for naphthalene ring oxidation
Quantify degradation products using HPLC-UV/HRMS and correlate with bioactivity loss.

Key Considerations

  • Stereochemical Complexity : The difluoromethoxy group’s conformation may influence receptor binding; molecular docking studies are advised .
  • Toxicity Screening : Assess reactive intermediates (e.g., fluorinated metabolites) using Ames tests or in silico tools like Derek Nexus .

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